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Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

Cat. No.: B1267592

Spectroscopic Profile of 2-(4-
Aminophenyl)acetamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Aminophenyl)acetamide, also known as 4'-aminoacetanilide. It is intended for researchers,
scientists, and professionals in drug development who utilize spectroscopic techniques for the
identification and characterization of organic compounds. This document presents Fourier-
transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and
mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(4-Aminophenyl)acetamide.

FTIR Spectroscopy
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Wavenumber (cm—?)

Assignment

Functional Group

3368 - 3280 N-H stretching Amide and Amine

3126 - 3061 C-H stretching Aromatic

1651 C=0 stretching Amide |

1597 N-H bending Amine

1558 N-H bending Amide Il

1516 C=C stretching Aromatic

1442 C-H bending CHs

1373 C-N stretching Aromatic amine

1265 C-N stretching Amide llI

833 C-H out-of-plane bending p-disubstituted benzene

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
9.47 s 1H -NH- (Amide)

Ar-H (ortho to -
7.21 d, J=8.4 Hz 2H

NHCOCH:S3)
6.53 d, J=8.4 Hz 2H Ar-H (ortho to -NH2)
4.87 S 2H -NHz2 (Amine)
1.98 S 3H -CHs (Acetyl)

13C NMR Spectroscopy (DMSO-de, 100 MH2)

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm) Assignment

167.9 C=0 (Amide)

145.8 C-NH:z

128.9 C-NHCOCHs

120.8 CH (ortho to -NHCOCHS3)
113.8 CH (ortho to -NHz2)

24.1 CHs (Acetyl)

M_QS_S_Sp_e_C_tLQm_e_tBL(ELe_C_tLQD_IszaIIQD_EI\

Interpretation

151.1 [M+1]* (Molecular ion + H)
150.1 [M]* (Molecular ion)

109.1 [M - COCHz]*

108.0 [M - CH2CO]*

92.0 [CeHeN]*+

65.0 [CsHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2-(4-Aminophenyl)acetamide. Instrument-specific parameters

may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance

(ATR) accessory, which is a common and convenient method.
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Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered
on and have completed their initialization and self-check procedures.

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable
solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to
account for atmospheric and instrumental contributions.

Sample Preparation: Place a small amount of the powdered 2-(4-Aminophenyl)acetamide
sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure
good contact between the sample and the crystal.

Data Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000 to 400 cm~1.

Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum. Perform baseline
correction and peak picking as necessary.

Cleaning: Thoroughly clean the ATR crystal and the pressure clamp after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining *H and 3C NMR spectra.

Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Aminophenyl)acetamide and
dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de) in a clean,
dry vial.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. The solution
height should be approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the
probe for the desired nuclei (*H and 3C). Lock the field frequency using the deuterium signal
from the solvent. Shim the magnetic field to achieve optimal homogeneity.

'H NMR Acquisition:
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o Set the appropriate spectral width, acquisition time, and relaxation delay.
o Use a 90° pulse.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

e 13C NMR Acquisition:
o Set a wider spectral width compared to *H NMR.
o Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

o Alonger acquisition time and a greater number of scans (e.g., 128 or more) are typically
required due to the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase correct the spectrum.
o Perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

o Integrate the signals in the *H NMR spectrum.

o Perform peak picking for both *H and 3C spectra.

Mass Spectrometry

This protocol describes a general procedure for analyzing a solid sample using a mass
spectrometer with an electron ionization (El) source.

o Sample Introduction: Introduce a small amount of the 2-(4-Aminophenyl)acetamide sample
into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion
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probe can be used. The probe is heated to volatilize the sample into the ion source.

« lonization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecules to lose an electron,
forming a positively charged molecular ion ([M]*), which can then undergo fragmentation.

o Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are
accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass
analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected by a detector, which generates a signal
proportional to the abundance of each ion.

» Data Acquisition and Processing: A mass spectrum is generated by plotting the relative
abundance of the ions against their m/z ratio. The instrument's software is used to identify
the molecular ion peak and analyze the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic data of 2-(4-Aminophenyl)acetamide
(FTIR, NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8

Tech Support


https://www.benchchem.com/product/b1267592?utm_src=pdf-body-img
https://www.benchchem.com/product/b1267592#spectroscopic-data-of-2-4-aminophenyl-acetamide-ftir-nmr-mass-spec
https://www.benchchem.com/product/b1267592#spectroscopic-data-of-2-4-aminophenyl-acetamide-ftir-nmr-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1267592#spectroscopic-data-of-2-4-aminophenyl-
acetamide-ftir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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